molecular formula C20H28O2 B128498 11-cis-3-Hydroxyretinal CAS No. 102918-00-3

11-cis-3-Hydroxyretinal

Cat. No.: B128498
CAS No.: 102918-00-3
M. Wt: 300.4 g/mol
InChI Key: QPRQNCDEPWLQRO-SKVGZCNQSA-N
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Description

11-cis-3-Hydroxyretinal is a derivative of retinal, a form of vitamin A aldehyde. It plays a crucial role in the visual cycle, particularly in the phototransduction process in the retina. This compound is a chromophore, which means it is responsible for the absorption of light and its conversion into a chemical signal that can be interpreted by the brain. The unique structure of this compound allows it to bind to opsin proteins, forming rhodopsin, which is essential for vision in low-light conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-3-Hydroxyretinal typically involves the isomerization of all-trans-retinal. This process can be catalyzed by enzymes or through photochemical reactions. The key steps include:

    Isomerization: Conversion of all-trans-retinal to 11-cis-retinal using light or enzymatic catalysis.

    Hydroxylation: Introduction of a hydroxyl group at the 3-position of the retinal molecule.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are preferred due to their efficiency and the ability to control reaction conditions precisely .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 11-cis-3-hydroxyretinoic acid.

    Reduction: It can be reduced to 11-cis-3-hydroxyretinol.

    Isomerization: The compound can isomerize to all-trans-3-hydroxyretinal under light exposure.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Isomerization Conditions: Light exposure or enzymatic catalysis.

Major Products:

    Oxidation Product: 11-cis-3-hydroxyretinoic acid.

    Reduction Product: 11-cis-3-hydroxyretinol.

    Isomerization Product: All-trans-3-hydroxyretinal.

Scientific Research Applications

11-cis-3-Hydroxyretinal has several applications in scientific research:

    Chemistry: Used as a model compound to study the photochemical properties of retinoids.

    Biology: Essential for understanding the visual cycle and phototransduction in retinal cells.

    Medicine: Investigated for its potential in treating retinal diseases and understanding the mechanisms of vision loss.

    Industry: Utilized in the development of light-sensitive materials and devices.

Mechanism of Action

The primary mechanism of action of 11-cis-3-Hydroxyretinal involves its role as a chromophore in the visual cycle. Upon absorption of light, it undergoes isomerization from the 11-cis to the all-trans form. This structural change triggers a conformational change in the opsin protein, activating a G-protein-coupled receptor pathway that ultimately leads to the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as visual information .

Comparison with Similar Compounds

    11-cis-Retinal: The parent compound, also involved in the visual cycle.

    11-cis-3-Dehydroretinal: Another derivative with similar photochemical properties.

    4-Hydroxy-11-cis-Retinal: A hydroxylated derivative with distinct biological functions.

Uniqueness: 11-cis-3-Hydroxyretinal is unique due to its specific hydroxylation at the 3-position, which affects its binding affinity to opsin and its photochemical properties. This makes it particularly useful in studying the nuances of the visual cycle and developing targeted treatments for retinal diseases .

Properties

IUPAC Name

(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQNCDEPWLQRO-SKVGZCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554347
Record name (11cis)-3-Hydroxyretinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102918-00-3
Record name (11cis)-3-Hydroxyretinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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